Broad-Spectrum Antiproliferative Potency: Mean IC₅₀ of 2.5 nM Across 18 Human Tumor Cell Lines
Taltobulin (HTI-286) demonstrates potent, broad-spectrum antiproliferative activity across a diverse panel of 18 human tumor cell lines, with a reported mean IC₅₀ of 2.5 ± 2.1 nM and a median IC₅₀ of 1.7 nM [1]. This potency is established in a standardized 3-day cell proliferation assay against leukemia, ovarian, NSCLC, breast, colon, and melanoma cell lines at concentrations ranging from 0.2 to 7.3 nM [2]. Notably, this activity is maintained even in cell lines that overexpress P-glycoprotein, including HCT-15 and DLD-1 colon cancer cells, distinguishing taltobulin from several conventional antimicrotubule agents that show diminished potency in P-gp-overexpressing contexts [3].
| Evidence Dimension | Antiproliferative activity (IC₅₀) across panel of human tumor cell lines |
|---|---|
| Target Compound Data | Mean IC₅₀ = 2.5 ± 2.1 nM; median IC₅₀ = 1.7 nM (18 cell lines) |
| Comparator Or Baseline | In-class reference: Other antimicrotubule agents (paclitaxel, docetaxel, vinorelbine, vinblastine) show reduced activity in P-gp-overexpressing cells due to transporter-mediated efflux |
| Quantified Difference | Taltobulin maintains potency (mean IC₅₀ = 2.5 nM) in P-gp-overexpressing cells where comparator agents exhibit diminished efficacy due to P-gp interaction; magnitude of comparator potency loss not directly quantified in a single head-to-head assay but established as a class-level property |
| Conditions | 3-day cell proliferation assay; 18 human tumor cell lines including leukemia (CCRF-CEM), ovarian (1A9), NSCLC (A549, NCI-H1299), breast (MX-1W, MCF-7), colon (HCT-116, DLD-1, Colo205, KM20, SW620, S1, HCT-15, Moser), and melanoma (A375, Lox, SK-Mel-2) |
Why This Matters
Consistent low-nanomolar potency across a broad tumor panel—including P-gp-overexpressing lines—supports selection for experiments where maintaining cytotoxic pressure in heterogeneous or resistant cell populations is required.
- [1] Loganzo F, Discafani CM, Annable T, et al. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo. Cancer Res. 2003;63(8):1838-1845. View Source
- [2] Anjiechem. Taltobulin Hydrochloride Product Technical Datasheet. View Source
- [3] Cayman Chemical. HTI-286 Product Technical Datasheet (Cat. No. 32852-1). View Source
